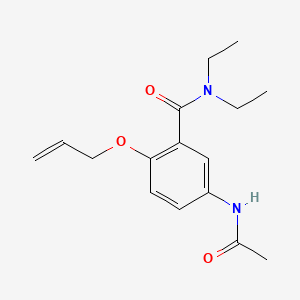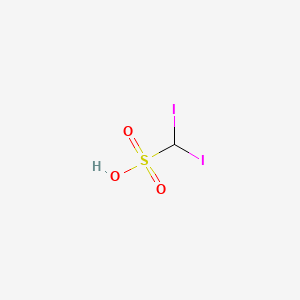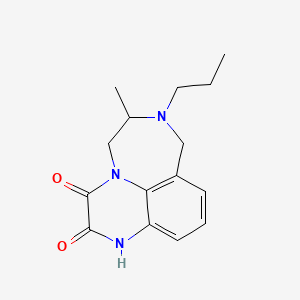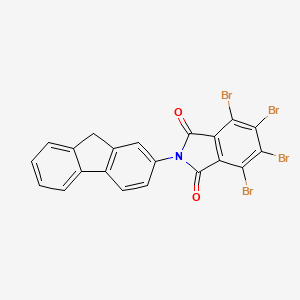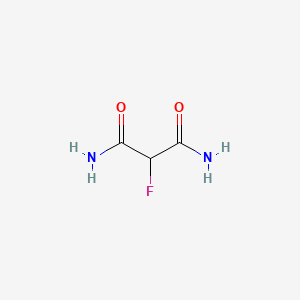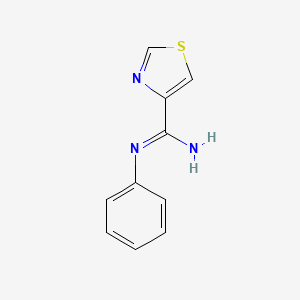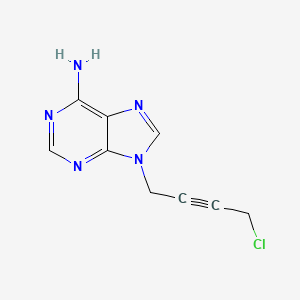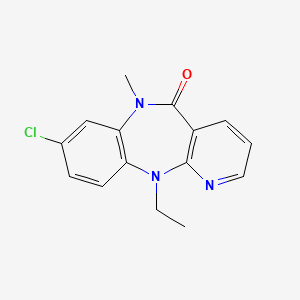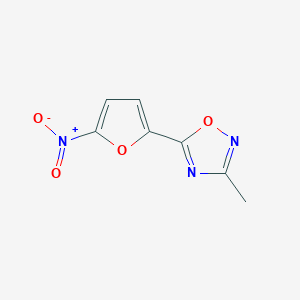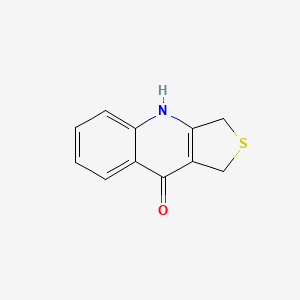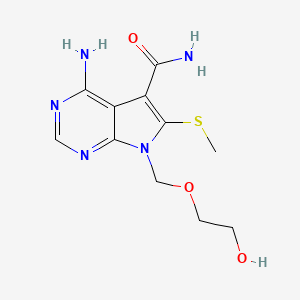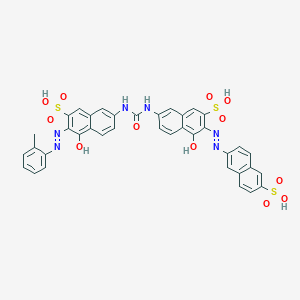
Brilliant Paper Scarlet G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Direct Red 73 free acid is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing hydroxyl or amino groups to form the azo dye.
Industrial Production Methods: In industrial settings, the production of Direct Red 73 free acid involves large-scale diazotization and coupling reactions under controlled conditions. The reaction parameters, such as temperature, pH, and reactant concentrations, are optimized to achieve high yields and purity of the dye .
Chemical Reactions Analysis
Types of Reactions: Direct Red 73 free acid undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products.
Reduction: The azo bonds can be reduced to form aromatic amines.
Substitution: The sulfonic acid groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) and UV light are commonly used for oxidation reactions.
Reduction: Sodium dithionite (Na₂S₂O₄) is often used for reduction reactions.
Substitution: Sulfonic acid groups can be substituted using various nucleophiles under acidic or basic conditions
Major Products:
Oxidation Products: Anilines, phenols, and oxalic acid.
Reduction Products: Aromatic amines.
Substitution Products: Various substituted aromatic compounds
Scientific Research Applications
Direct Red 73 free acid has numerous applications in scientific research:
Chemistry: Used as a model compound for studying azo dye degradation and adsorption processes.
Biology: Employed in staining techniques for visualizing biological tissues.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in textile dyeing, wastewater treatment, and as a colorant in various products .
Mechanism of Action
The mechanism of action of Direct Red 73 free acid involves its interaction with various molecular targets:
Binding to Fabrics: The dye binds to fabrics through ionic and hydrogen bonding interactions.
Degradation: The dye undergoes degradation through oxidative and reductive pathways, leading to the formation of intermediate products such as anilines and phenols
Comparison with Similar Compounds
Acid Red 13: Another azo dye with similar applications but different molecular structure.
Acid Red 25: Known for its use in textile dyeing and similar chemical properties.
Acid Red 88: Used in various industrial applications, similar to Direct Red 73 free acid.
Uniqueness: Direct Red 73 free acid is unique due to its specific molecular structure, which provides distinct color properties and binding affinities. Its high stability and resistance to degradation make it particularly valuable in industrial applications .
Properties
CAS No. |
739301-94-1 |
|---|---|
Molecular Formula |
C38H28N6O12S3 |
Molecular Weight |
856.9 g/mol |
IUPAC Name |
4-hydroxy-7-[[5-hydroxy-6-[(2-methylphenyl)diazenyl]-7-sulfonaphthalen-2-yl]carbamoylamino]-3-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C38H28N6O12S3/c1-20-4-2-3-5-31(20)42-44-35-33(59(54,55)56)19-24-16-26(10-13-30(24)37(35)46)40-38(47)39-25-9-12-29-23(15-25)18-32(58(51,52)53)34(36(29)45)43-41-27-8-6-22-17-28(57(48,49)50)11-7-21(22)14-27/h2-19,45-46H,1H3,(H2,39,40,47)(H,48,49,50)(H,51,52,53)(H,54,55,56) |
InChI Key |
MTYFLWBSAJJYJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC7=C(C=C6)C=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


